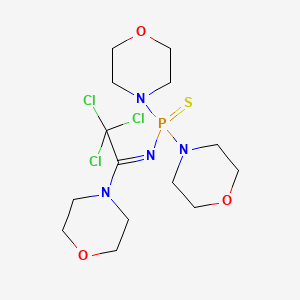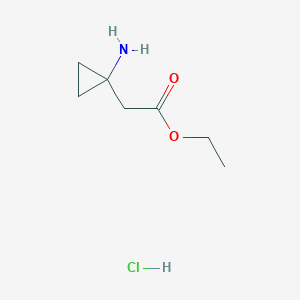
2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile is a chemical compound that is extensively used in scientific research. This compound has been synthesized using various methods and has been widely investigated for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
Research by Yassin (2009) explored the synthesis of various pyridine derivatives, including thienopyridine and imidazo[1,2-a]pyridine derivatives, starting from compounds structurally related to 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile. These derivatives have potential applications in medicinal chemistry and organic synthesis (Yassin, 2009).
Novel Synthetic Routes
Le et al. (2016) developed a novel synthetic route for 6-substituted 2-phenacylpyridines, which are not easily synthesized through alternative procedures. This route involves the formation of isoxazolo[2,3-a]pyridinium salt and has applications in organic synthesis and drug discovery (Le, Fujimoto, Asahara, & Nishiwaki, 2016).
Antiprotozoal Activity
Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines starting from related compounds. These showed significant in vitro antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, suggesting potential therapeutic applications (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).
Catalytic Synthesis Applications
Varela, Castedo, and Saá (2003) discussed the Ru(II)-catalyzed synthesis of pyridines from alkynes and nitriles. Their work provides insights into efficient catalytic processes for creating pyridine derivatives, potentially useful in industrial and pharmaceutical synthesis (Varela, Castedo, & Saá, 2003).
Kinetic and Mechanistic Studies
Koh et al. (2000) conducted kinetic studies on the reactions of substituted phenacyl bromides with pyridines, providing valuable insights into the mechanisms of these reactions. Such studies are crucial for understanding reaction dynamics in organic synthesis (Koh, Han, Lee, & Lee, 2000).
Synthesis of Heterocyclic Compounds
Lenk et al. (2014) synthesized 1-oxo-1H-phenalene-2,3-dicarbonitrile, demonstrating the potential for creating novel heterocyclic scaffolds. Their work expands the possibilities for synthesizing diverse heterocyclic compounds with various applications (Lenk, Tessier, Lefranc, Silvestre, Planchat, Blot, Dubreuil, & Lebreton, 2014).
Propiedades
IUPAC Name |
2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c20-11-15-8-9-17(16-7-4-10-21-12-16)22-19(15)24-13-18(23)14-5-2-1-3-6-14/h1-10,12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGGUVOVGEKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327566 |
Source


|
| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
118947-64-1 |
Source


|
| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)



![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2587761.png)

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)


![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)